Cas no 100482-67-5 (2-Buten-1-one,1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)-)
100482-67-5 structure
Product Name:2-Buten-1-one,1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)-
CAS No:100482-67-5
MF:C16H6F12O2
MW:458.198486804962
CID:236567
PubChem ID:57930
Update Time:2025-04-19
2-Buten-1-one,1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4,4,4-trifluoro-3-(trifluoromethyl)-1-[4-[4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoyl]phenyl]but-2-en-1-one
- 1,1'-benzene-1,4-diylbis[4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one]
- 1,1'-Phenylenebis(4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one)
- AC1L1NYZ
- AC1Q5BHR
- LS-47322
- NSC162097
- NSC-162097
- 2-Buten-1-one, 1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)-
- 100482-67-5
- 2-BUTEN-1-ONE, 1,1'-p-PHENYLENEBIS(4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL-
- DTXSID50143330
- 2-Buten-1-one,1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)-
-
- Inchi: 1S/C16H6F12O2/c17-13(18,19)11(14(20,21)22)5-9(29)7-1-2-8(4-3-7)10(30)6-12(15(23,24)25)16(26,27)28/h1-6H
- InChI Key: GRSGIVXJQSIXLR-UHFFFAOYSA-N
- SMILES: FC(/C(/C(F)(F)F)=C\C(C1C=CC(C(/C=C(\C(F)(F)F)/C(F)(F)F)=O)=CC=1)=O)(F)F
Computed Properties
- Exact Mass: 458.01758
- Monoisotopic Mass: 458.0176174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 617
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14
2-Buten-1-one,1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)- Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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